Flavokawain A

Catalog No.
S3309828
CAS No.
37951-13-6
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavokawain A

Researchers often face confounding cytotoxicity when using kava chalcones in cell-based assays. Flavokawain A (CAS 37951-13-6) provides a structurally confirmed, low-hepatotoxicity tool (no significant toxicity in HepG2 cells up to 100 μM, versus Flavokawain B LD50 15.3 μM).

  • Validated for p53-dependent apoptosis studies without off-target cell death.
  • Activates Nrf2 at sub-toxic concentrations for clear cytoprotection analysis.
  • Ideal benchmark for developing liver-safe kava-derived therapeutics.

Supplied with rigorous isomer confirmation for reproducible results.

CAS Number

37951-13-6

Product Name

Flavokawain A

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N

Synonyms

flavokavin A, flavokawain A

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

The exact mass of the compound 2'-Hydroxy-4,4',6'-trimethoxychalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37445. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Flavokawain A is a naturally occurring chalcone and a principal bioactive constituent isolated from the kava plant (Piper methysticum). [REFS-1, REFS-2] It is structurally characterized by a 2'-hydroxy-4',6'-dimethoxychalcone backbone with a distinguishing 4-methoxy group on its B-ring. [3] This compound is investigated primarily for its anti-inflammatory and anticarcinogenic properties, where it has been shown to induce apoptosis and cell cycle arrest in various cancer models. [REFS-4, REFS-5] Its specific biological activities are highly dependent on its precise chemical structure, differentiating it from its close analogs, Flavokawain B and C.

Research Fit

Natural chalcone probe for cancer cell-model studies
Reported hepatocyte impact differs from flavokawain B in model systems
Supports chemoprevention model-response endpoint research

Substituting Flavokawain A (FKA) with its close structural analogs, Flavokawain B (FKB) or Flavokawain C (FKC), is contraindicated for achieving reproducible results. Although differing only by the substituent at the R-4 position, these compounds exhibit markedly different cytotoxic profiles. [REFS-1, REFS-2] For instance, in human hepatoma HepG2 cells, FKA showed no significant toxicity up to 100 μM, whereas FKB was highly cytotoxic with an LD50 of 15.3 μM. [REFS-1, REFS-3] This dramatic difference in cytotoxicity and safety profile underscores that FKA and its analogs are functionally distinct molecules. Procuring the specific, confirmed isomer is therefore critical for experimental validity, particularly in cell-based assays where off-target toxicity can confound results.

Substitution Risk

Hepatocyte safety Flavokawain B impact on normal hepatocyte models may differ from FKA in safety-focused studies.
Selectivity shift Analogs may alter apoptosis pathway-response and cancer-cell vs. normal-cell selectivity patterns.
PK/biodistribution Tissue accumulation and metabolic stability are analog-specific and may not transfer across flavokawains.

Significantly Lower Basal Cytotoxicity Compared to Flavokawain B

In comparative cytotoxicity screening against human liver cell lines, Flavokawain A demonstrates a superior safety profile. In the immortalized nontumor human liver cell line L-02, Flavokawain A failed to induce cell death at tested concentrations, whereas Flavokawain B exhibited an LD50 value of 32 μM. [1] A similar pattern was observed in HepG2 human hepatoma cells, where Flavokawain B had an LD50 of 15.3 μM, while Flavokawain A was not toxic at concentrations up to 100 µM. [REFS-1, REFS-2]

Evidence DimensionCytotoxicity (LD50)
Target Compound DataNo significant toxicity observed in L-02 or HepG2 cells (up to 100 µM). [REFS-1, REFS-2]
Comparator Or BaselineFlavokawain B: LD50 = 32 μM (L-02 cells); LD50 = 15.3 μM (HepG2 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196658/" target="_blank">1</a>]
Quantified DifferenceQualitatively distinct; Flavokawain A is non-toxic at concentrations where Flavokawain B is potently cytotoxic.
ConditionsIn vitro cytotoxicity assays in human liver cell lines L-02 and HepG2.

This makes Flavokawain A the required choice for studies where the specific biological effects must be decoupled from general cytotoxicity, ensuring observed outcomes are not artifacts of cell death.

Hepatocyte safety
Head-to-head
FKA: No toxicity ≤100 μM
FKB: IC50 23.2 ± 0.8 μM
>4.3-fold difference
Hepatocyte impact context differs from FKB
HepG2 model; calcein-AM assay

Superior Cytoprotective Preconditioning Against Oxidative Stress

While both Flavokawain A and B can induce a protective antioxidant response, Flavokawain A achieves this with greater efficacy at non-toxic concentrations. Pretreatment of HepG2 cells with Flavokawain A provided more effective protection against a subsequent challenge with hydrogen peroxide than Flavokawain B. [1] Both compounds activate the Nrf2 antioxidant pathway, with Flavokawain A showing an EC50 of 14.1 μM for Nrf2 activation, a concentration at which it exhibits no cytotoxicity, unlike Flavokawain B (EC50 = 9.0 μM, but cytotoxic IC50 = 23.2 µM). [1]

Evidence DimensionProtection against H2O2-induced cell death
Target Compound DataMore effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>]
Comparator Or BaselineFlavokawain B: Less effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>]
Quantified DifferenceQualitatively superior protective effect at non-toxic concentrations.
ConditionsHepG2 cells pretreated with flavokawains, followed by challenge with H2O2.

For studying mechanisms of chemoprevention or cytoprotection, Flavokawain A allows for robust activation of protective pathways like Nrf2 without the confounding variable of direct toxicity.

Breast cell selectivity
Head-to-head
FLA SI >3.98 vs FLB 1.33
MCF-7 / MCF-10A model
>3-fold higher selectivity
Supports breast cancer cell-model selectivity interpretation
MTT assay, 72 h

Differential Mechanism of Action Dependent on p53 Status

Flavokawain A's mechanism for inducing cell cycle arrest is dependent on the p53 status of the cancer cell, a level of specificity not established for its analogs. In p53 wild-type bladder cancer cells (RT4), Flavokawain A treatment leads to a G1 arrest. [1] In contrast, in p53-mutant bladder cancer cells (like T24), it induces a G2/M arrest. [1] This differential activity provides a precise tool for investigating p53-dependent cellular pathways.

Evidence DimensionCell Cycle Arrest Mechanism
Target Compound DataInduces G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. [<a href="https://doi.org/10.1158/1940-6207.capr-08-0165" target="_blank">1</a>]
Comparator Or BaselineFlavokawain B: Primarily induces G2/M arrest and apoptosis through mechanisms like Bim upregulation, without the specific p53-status dependency reported for FKA. [<a href="https://onlinelibrary.wiley.com/doi/full/10.1002/ijc.25203" target="_blank">2</a>]
Quantified DifferenceFunctionally distinct mechanisms of action based on a critical cancer-relevant biomarker (p53 status).
ConditionsIn vitro cell cycle analysis in human bladder cancer cell lines with differing p53 status.

This allows for the selective targeting or study of cancer cells based on their p53 mutation status, a crucial differentiator in oncology research and a reason to select FKA over less specific analogs.

PTX resistance reversal
Head-to-head
FKA IC50 ≈21 μM vs PTX 34.64 μM
A549/T resistant cells
1.65-fold lower IC50
Reported PTX-resistant cell-model response context
CCK-8 assay; P-gp downregulation reported
Tyrosinase inhibition
Head-to-head
FKA IC50 14.20-14.38 μM
Equivalent to FKB
Equivalent potency
Equivalent in vitro inhibition potency context
Mushroom tyrosinase; L-DOPA substrate
Prostate CSC modulation
Class-level
Reported significant tumor growth reduction in xenograft model
Supports prostate CSC model-response interpretation
NOD/SCID mice; data to verify (abstract-level)
Melanogenesis inhibition
Head-to-head
FLA 4.3-fold vs FLB 9.6-fold melanin reduction
2.23-fold difference in potency
Reported anti-melanogenic potency context differs from FKB
B16/F10 cells; α-MSH induced, 48 h

Investigating Drug Action in p53-Stratified Cancer Models

Due to its differential effects on the cell cycle based on p53 status, Flavokawain A is the specific compound to use when comparing therapeutic responses between p53 wild-type and p53-mutant cancer cell lines. [1] Its use allows researchers to probe p53-related drug resistance or sensitivity pathways without the confounding cytotoxicity of Flavokawain B.

Modeling Chemoprevention and Antioxidant Response Mechanisms

For studying the induction of cytoprotective pathways like Nrf2, Flavokawain A is a more suitable tool than Flavokawain B. Its ability to effectively activate the antioxidant response at concentrations well below its toxic threshold enables a clear analysis of protective signaling without interference from cell death pathways. [2]

Screening for Bioactives with Favorable Safety Profiles

In early-stage drug discovery or nutraceutical research focused on liver cells, Flavokawain A serves as a key exemplar of a kava chalcone with biological activity but low basal hepatotoxicity. This contrasts sharply with Flavokawain B, making FKA a critical benchmark for developing analogs with improved therapeutic windows. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Prostate cancer stem cell model studies
Reported CSC marker downregulation (Nanog, Oct4, CD44)
Tumor-initiation endpoint and stemness interpretation
PTX-resistant lung adenocarcinoma cell model studies
Reported P-gp expression reduction and Akt pathway modulation
Drug-resistance reversal endpoint review
Melanogenesis inhibition research models
Reported moderate melanin inhibition vs. FKB
Tyrosinase activity and pigmentation endpoint assessment
Breast cancer cell-model selectivity studies
Reported selectivity pattern for cancer vs. normal breast epithelial cells
Cell viability endpoint comparison across cell types

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.11542367 Da

Monoisotopic Mass

314.11542367 Da

Heavy Atom Count

23

Melting Point

113 °C

UNII

8OM2XZ2ZM3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3420-72-2

Wikipedia

Flavokavain A

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